

CAS number and molecular weight of BDP R6G carboxylic acid

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Compound of Interest

Compound Name: BDP R6G carboxylic acid

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Technical Guide: BDP R6G Carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **BDP R6G carboxylic acid**, a versatile fluorescent dye employed in various biological research and diagnostic applications. It details the molecule's core properties, a comprehensive experimental protocol for its use in bioconjugation, and a visual representation of the experimental workflow.

Core Properties of BDP R6G Carboxylic Acid

BDP R6G is a borondipyrromethene (BODIPY®) dye with spectral characteristics analogous to Rhodamine 6G (R6G).[1][2][3] Its structure incorporates a carboxylic acid group, which allows for covalent attachment to biomolecules.[1] This fluorophore is noted for its high fluorescence quantum yield and photostability, making it a valuable tool for bioimaging and the labeling of proteins and nucleic acids.[1]

Physicochemical and Spectroscopic Data

The key properties of **BDP R6G carboxylic acid** are summarized in the table below for easy reference.

Property	Value	Reference
CAS Number	174881-57-3	[2]
Molecular Weight	340.13 g/mol	[2]
Molecular Formula	C ₁₈ H ₁₅ BF ₂ N ₂ O ₂	[2]
Appearance	Colorless solid	[2]
Maximum Absorption (λ _{max})	530 nm	[2]
Maximum Emission (λ _{em})	548 nm	[2]
Molar Extinction Coefficient	70,000 M ⁻¹ cm ⁻¹	[2]
Fluorescence Quantum Yield	0.96	[2]
Purity	≥95% (by ¹ H NMR and HPLC-MS)	[2]
Solubility	Good in DMF, DMSO, ethanol, methanol, DCM	[2]

Mechanism of Action and Bioconjugation

The utility of **BDP R6G carboxylic acid** in research is primarily due to its fluorescent properties and its capacity for covalent labeling.[1] The terminal carboxylic acid (-COOH) group can be activated to react with primary amine groups (-NH₂) present on biomolecules, such as the lysine residues on proteins and antibodies, to form a stable amide bond.[4]

A common and efficient method for this conjugation is a two-step reaction using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (Sulfo-NHS).[5][6]

- **Activation:** EDC first reacts with the carboxyl group on the BDP R6G dye to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions.[5][6]
- **Stabilization:** Sulfo-NHS is added to react with the O-acylisourea intermediate, creating a more stable amine-reactive Sulfo-NHS ester.[5] This two-step process is favored because it improves coupling efficiency.[5]

- Conjugation: The stable Sulfo-NHS ester of the dye then reacts with a primary amine on the target molecule (e.g., an antibody) to form a stable covalent amide bond.

Experimental Protocol: Antibody Labeling

This section provides a detailed protocol for the covalent labeling of an antibody with **BDP R6G carboxylic acid** using EDC and Sulfo-NHS chemistry.

Materials Required:

- Antibody (Protein #1): ≥95% purity, free of amine-containing buffers (e.g., Tris) and stabilizers (e.g., BSA). Concentration of 1-2 mg/mL.
- **BDP R6G carboxylic acid** (Dye): To be dissolved in anhydrous DMSO or DMF.
- EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
- Sulfo-NHS (N-hydroxysulfosuccinimide)
- Activation Buffer: 0.1 M MES (4-morpholinoethanesulfonic acid), pH 4.7-6.0.
- Coupling Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.2-7.5.
- Quenching Solution: 1 M Tris-HCl, pH 8.5 or Hydroxylamine at 10 mM.
- Solvent: Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).
- Purification: Desalting column (e.g., Zeba Spin Desalting Columns) equilibrated with Coupling Buffer.

Procedure:

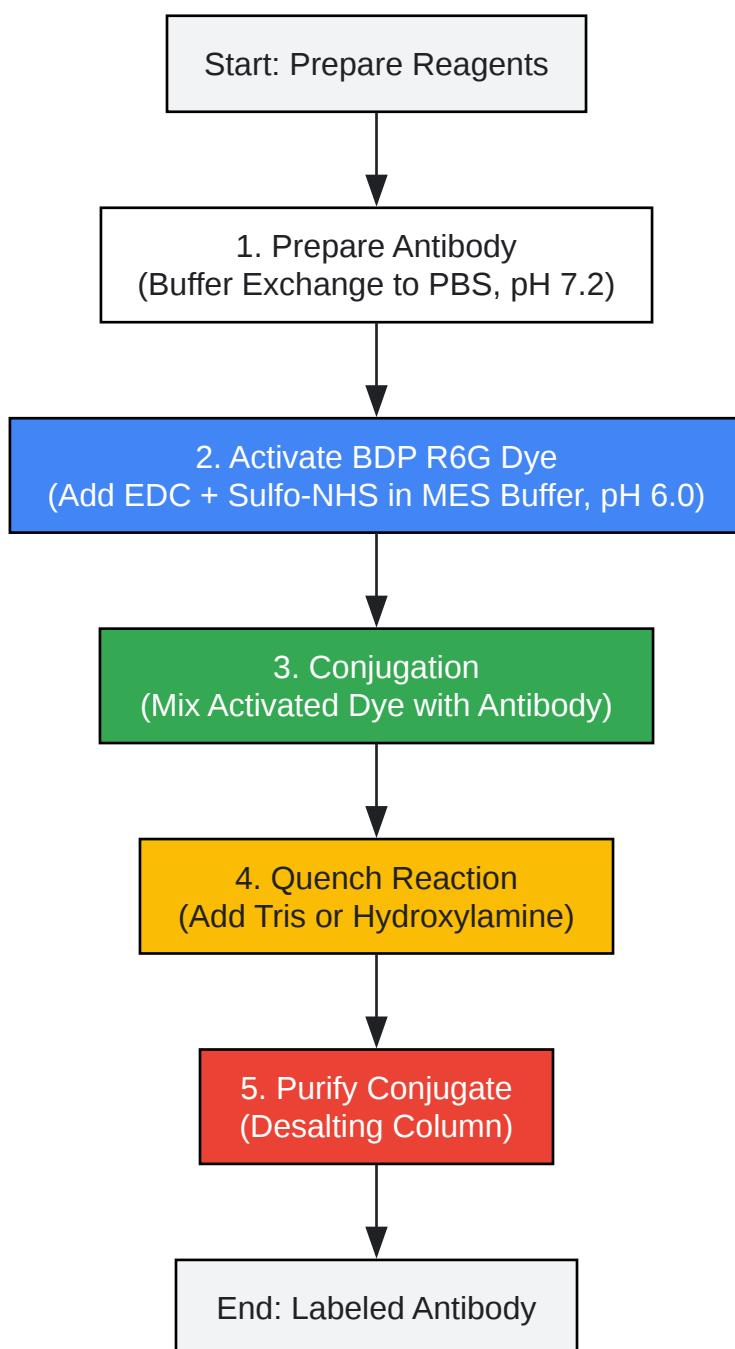
- Antibody Preparation:
 - If necessary, exchange the antibody buffer to the Coupling Buffer using a desalting column or dialysis to remove any primary amines.
 - Adjust the final antibody concentration to 1-2 mg/mL in ice-cold Coupling Buffer.

- Dye Activation (Step 1):
 - Equilibrate EDC and Sulfo-NHS to room temperature before opening the vials to prevent moisture contamination.
 - Prepare a 10 mg/mL stock solution of **BDP R6G carboxylic acid** in anhydrous DMSO.
 - In a microcentrifuge tube, combine the **BDP R6G carboxylic acid** solution with a 1.5-fold molar excess of both EDC and Sulfo-NHS in Activation Buffer.
 - Incubate the reaction for 15-30 minutes at room temperature, protected from light.
- Conjugation Reaction (Step 2):
 - Immediately add the activated dye mixture to the prepared antibody solution. A typical starting molar ratio is 10-20 moles of dye per mole of antibody.
 - Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring or rocking, protected from light.
- Quenching the Reaction:
 - Add the Quenching Solution (e.g., Tris-HCl or hydroxylamine) to the reaction mixture.
 - Incubate for 15-30 minutes at room temperature to stop the reaction by consuming any unreacted dye ester.
- Purification of the Conjugate:
 - Separate the labeled antibody from unreacted dye and byproducts using a desalting column equilibrated with your desired storage buffer (e.g., PBS).
 - Collect the purified, fluorescently labeled antibody conjugate.
- Characterization and Storage:
 - Determine the concentration of the antibody and the degree of labeling (DOL) using spectrophotometry.

- Store the labeled antibody at 4°C for short-term use or at -20°C for long-term storage, protected from light.

Visualization of Experimental Workflow

The following diagram illustrates the key stages of the antibody labeling protocol described above.



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Workflow for conjugating **BDP R6G carboxylic acid** to an antibody.

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Phone: (601) 213-4426

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